molecular formula C10H20OS B15318040 3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers

3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers

Cat. No.: B15318040
M. Wt: 188.33 g/mol
InChI Key: DYBWEPJTDUSHKG-UHFFFAOYSA-N
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Description

3-(tert-Butylsulfanyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol structure with a tert-butylsulfanyl group attached to the third carbon atom. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Reaction Steps: The cyclohexanone undergoes a thiol-ene reaction with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the corresponding sulfide.

  • Purification: The resulting mixture is then purified to isolate the desired diastereomers.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.

  • Purification Techniques: Techniques such as column chromatography or crystallization are employed to obtain the pure diastereomeric mixture.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

  • Reduction: The compound can undergo reduction reactions, particularly at the sulfide group.

  • Substitution: Substitution reactions can occur at the sulfide or hydroxyl groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.

  • Reduction Products: Cyclohexanol derivatives.

  • Substitution Products: Various substituted cyclohexanols and sulfides.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 3-(tert-butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. Generally, it may interact with molecular targets through binding to enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 3-(tert-Butylsulfanyl)phenol: Similar structure but with a phenolic group instead of cyclohexanol.

  • 3-(tert-Butylsulfanyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: The presence of the cyclohexanol group in 3-(tert-butylsulfanyl)cyclohexan-1-ol distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

3-tert-butylsulfanylcyclohexan-1-ol

InChI

InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3

InChI Key

DYBWEPJTDUSHKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CCCC(C1)O

Origin of Product

United States

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